

# An In-Depth Technical Guide to the Spectroscopic Data of Phenyl Octanoate

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## Compound of Interest

Compound Name: Phenyl octanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **phenyl octanoate**, a significant compound in various research and development applications. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a logical framework for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **phenyl octanoate**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Phenyl Octanoate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.38 - 7.20	m	5H	Ar-H
2.58	t, J = 7.5 Hz	2H	-C(=O)-CH <sub>2</sub> -
1.76	p	2H	-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -
1.43 - 1.25	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -
0.89	t, J = 6.8 Hz	3H	-CH <sub>3</sub>

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Phenyl Octanoate**

Chemical Shift ( $\delta$ ) ppm	Assignment
172.5	C=O
150.8	Ar-C-O
129.4	Ar-CH (ortho)
125.8	Ar-CH (para)
121.6	Ar-CH (meta)
34.4	-C(=O)-CH <sub>2</sub> -
31.6	-(CH <sub>2</sub> ) <sub>5</sub> -
29.1	-(CH <sub>2</sub> ) <sub>5</sub> -
25.0	-(CH <sub>2</sub> ) <sub>5</sub> -
22.6	-CH <sub>2</sub> -CH <sub>3</sub>
14.0	-CH <sub>3</sub>

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.

**Table 3: Infrared (IR) Spectroscopy Peak List for Phenyl Octanoate**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3070 - 3040	C-H Stretch	Aromatic
2955 - 2855	C-H Stretch	Aliphatic
1758	C=O Stretch	Ester
1593	C=C Stretch	Aromatic Ring
1492	C=C Stretch	Aromatic Ring
1220 - 1000	C-O Stretch	Ester
980 - 490	C-H Bend	Aromatic

Source: Compiled from typical values for phenyl esters.[\[1\]](#)

**Table 4: Mass Spectrometry Fragmentation Data for Phenyl Octanoate**

m/z	Ion Fragment
220	[M] <sup>+</sup> (Molecular Ion)
127	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>6</sub> CO] <sup>+</sup>
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Source: Compiled from spectral databases.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **phenyl octanoate**.

Methodology:

- **Sample Preparation:** A sample of **phenyl octanoate** (typically 5-25 mg for  $^1\text{H}$ , 20-100 mg for  $^{13}\text{C}$ ) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm).
- **Instrumentation:** Data is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a longer acquisition time with a greater number of scans is necessary.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak. For  $^1\text{H}$  NMR, the signals are integrated to determine the relative number of protons.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **phenyl octanoate**.

#### Methodology:

- **Sample Preparation:** As a liquid, **phenyl octanoate** can be analyzed neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

**Objective:** To determine the molecular weight and fragmentation pattern of **phenyl octanoate**.

#### Methodology:

- **Sample Preparation:** A dilute solution of **phenyl octanoate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- **Gas Chromatography:** A small volume of the sample solution is injected into the GC inlet, where it is vaporized. The volatile components are separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.
- **Mass Spectrometry:** As the **phenyl octanoate** elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).

- **Data Analysis:** The mass spectrum shows the relative abundance of the different fragment ions. The peak with the highest  $m/z$  often corresponds to the molecular ion  $[M]^+$ , which provides the molecular weight of the compound. The fragmentation pattern provides structural information.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of **phenyl octanoate** using the described spectroscopic techniques.

Caption: Logical workflow for the spectroscopic characterization of **phenyl octanoate**.

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## References

- 1. [nmr.chem.ox.ac.uk](http://nmr.chem.ox.ac.uk) [[nmr.chem.ox.ac.uk](http://nmr.chem.ox.ac.uk)]
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